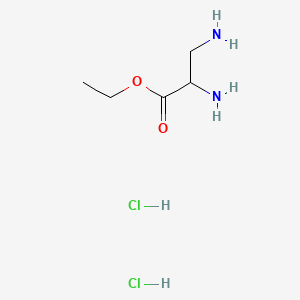
Ethyl 2,3-diaminopropionate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-diaminopropionate dihydrochloride is a chemical compound that belongs to the class of non-proteinogenic amino acids It is structurally characterized by the presence of two amino groups attached to a propionate backbone, with an ethyl ester and two hydrochloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method for synthesizing ethyl 2,3-diaminopropionate dihydrochloride involves the conversion of ethyl cyanoacetate into the corresponding 2-hydroxyimino-derivative, followed by catalytic hydrogenation to afford the diamino-dihydrochloride . The reaction conditions typically include the use of Adam’s catalyst for hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3-diaminopropionate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ethyl 2,3-diaminopropionate, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-diaminopropionate dihydrochloride has a wide range of applications in scientific research:
Industry: The compound is used in the production of various chemical intermediates and as a reagent in different industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 2,3-diaminopropionate dihydrochloride involves its interaction with specific enzymes and molecular targets. For example, in the biosynthesis of monobactams, the compound acts as a substrate for non-ribosomal peptide synthetases, which incorporate it into the antibiotic structure . The molecular pathways involved include enzymatic transformations that lead to the formation of bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,3-diaminopropionate dihydrochloride can be compared with other similar compounds, such as:
2,3-Diaminopropionic acid: This compound is a non-proteinogenic amino acid found in certain secondary metabolites.
Cisplatin derivatives: These include various esters of 2,3-diaminopropionic acid that have been synthesized for their potential antitumor activity.
Eigenschaften
CAS-Nummer |
6020-57-1 |
|---|---|
Molekularformel |
C5H14Cl2N2O2 |
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
ethyl 2,3-diaminopropanoate;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H |
InChI-Schlüssel |
MUFTVIRBUNQPIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


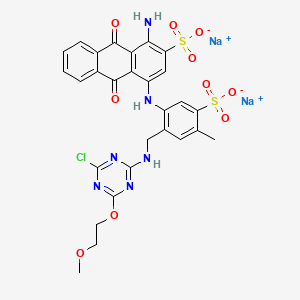

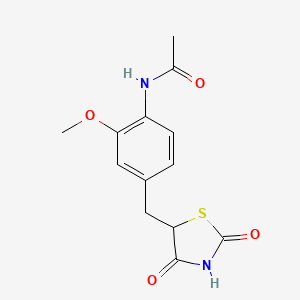
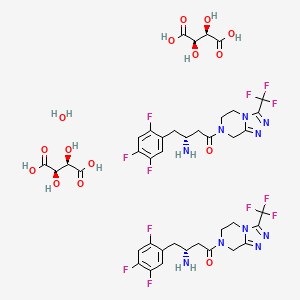
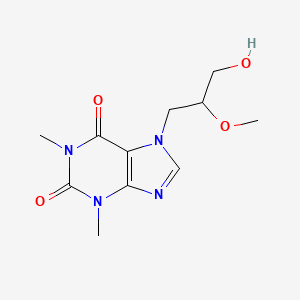
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
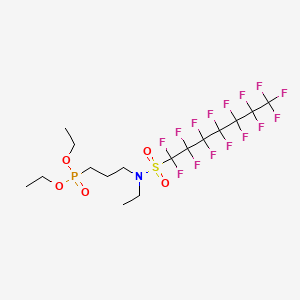
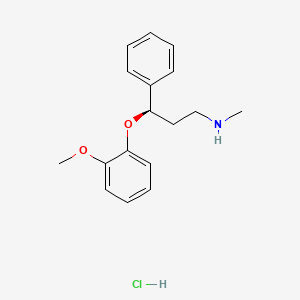

![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)


